KRAS ligand 4

Targeted Protein Degradation SOS1 KRAS Signaling

Standard KRAS inhibitors fail to eliminate the SOS1 scaffold, limiting pathway suppression. KRAS ligand 4 solves this via targeted protein degradation. - **Mechanism**: Bifunctional glue degrader recruits E3 ligase to SOS1, inducing ubiquitination & proteasomal degradation. - **Application**: Broad-spectrum attenuation of MAPK/ERK across KRAS mutants (G12C, G12D, G12V, G13D); ideal for resistance models. - **Quality**: C24H28ClF3N6O3, MW 540.97, validated solubility for cell-based assays. - **Supply**: Multiple pack sizes available, ready for immediate R&D shipment.

Molecular Formula C24H28ClF3N6O3
Molecular Weight 541.0 g/mol
Cat. No. B12377555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS ligand 4
Molecular FormulaC24H28ClF3N6O3
Molecular Weight541.0 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)N)C(F)(F)F)NC2=NC(=NC3=C2CN(C3)C(=O)C4(CCN(CC4)C(=O)C)OC)Cl
InChIInChI=1S/C24H28ClF3N6O3/c1-13(15-8-16(24(26,27)28)10-17(29)9-15)30-20-18-11-34(12-19(18)31-22(25)32-20)21(36)23(37-3)4-6-33(7-5-23)14(2)35/h8-10,13H,4-7,11-12,29H2,1-3H3,(H,30,31,32)/t13-/m1/s1
InChIKeyMUDCKDVOSZLIJH-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRAS Ligand 4: SOS1-Based Bifunctional Molecular Glue Degrader for Research Procurement


KRAS ligand 4 (Compound 2) is a bifunctional molecular glue degrader that recruits the E3 ligase machinery to the SOS1 protein, a critical guanine nucleotide exchange factor for KRAS, thereby inducing its ubiquitination and proteasomal degradation . Unlike conventional inhibitors that merely block a single domain or interaction, this degradation mechanism eliminates the entire SOS1 protein scaffold, offering a distinct mode of action in KRAS-driven cancer models . The compound is supplied as a high-purity research tool with established chemical identity (C24H28ClF3N6O3, MW 540.97) and solubility parameters suitable for cell-based assays .

Mechanism SOS1 degrader (molecular glue), not a kinase inhibitor
Mutation context Designed for studies across multiple KRAS mutations
Format High-purity tool for cell-based assays

Why KRAS Ligand 4 Cannot Be Substituted with Conventional KRAS G12C or G12D Inhibitors


Substituting KRAS ligand 4 with a conventional KRAS G12C inhibitor (e.g., sotorasib, adagrasib) or G12D inhibitor (e.g., MRTX1133) is scientifically invalid because those agents act via distinct mechanisms: they covalently or non-covalently block the switch II pocket of specific mutant KRAS proteins, whereas KRAS ligand 4 degrades the upstream activator SOS1, thereby broadly attenuating nucleotide exchange and downstream MAPK/ERK signaling across multiple KRAS mutations . This mechanistic divergence means the compounds are not interchangeable for experimental designs aimed at probing SOS1 degradation or broad-spectrum KRAS pathway suppression . The following evidence demonstrates that KRAS ligand 4 offers a unique degradation-based profile not replicated by kinase inhibitors.

Mechanism mismatch
Degrader eliminates SOS1 scaffold; inhibitors only block mutant KRAS binding
Mutation scope mismatch
Mutation-agnostic degradation vs. mutant-restricted inhibitor profiles may shift pathway readouts
Downstream signaling profile
Dual pERK/pS6 modulation may not be replicated by pERK-focused inhibitors

Quantitative Differentiation of KRAS Ligand 4 Against Key Comparators


Mechanism of Action: SOS1 Degradation vs. Direct KRAS Inhibition

KRAS ligand 4 induces degradation of SOS1 protein, whereas comparator inhibitors (sotorasib, adagrasib, MRTX1133) directly bind mutant KRAS and inhibit GTP loading or effector interactions . This is a qualitative mechanistic differentiation that translates into distinct pharmacological consequences: degradation of SOS1 removes the GEF activity required for KRAS activation across multiple mutant alleles, while direct inhibitors are restricted to specific KRAS mutations (e.g., G12C or G12D) .

Mechanism of action
Class-level
SOS1 degrader eliminates entire scaffold; inhibitors bind mutant KRAS
Supports SOS1 degradation endpoint studies not achievable by inhibitors
Qualitative mechanistic difference; compound design-defined
Targeted Protein Degradation SOS1 KRAS Signaling

Broad-Spectrum Activity Across Multiple KRAS Mutations vs. Mutation-Restricted Inhibitors

KRAS ligand 4 exhibits antiproliferative activity in cells harboring multiple KRAS mutations, whereas comparator inhibitors show narrow mutant specificity. For instance, MRTX1133 displays median IC50 of ~5 nM in KRAS G12D cell lines but >1,000 nM in non-G12D lines, demonstrating over 1,000-fold selectivity [1]. Sotorasib and adagrasib are similarly restricted to KRAS G12C. In contrast, KRAS ligand 4's SOS1 degradation mechanism is mutation-agnostic, providing broad suppression across KRAS G12C, G12D, G12V, and other mutants .

Mutant selectivity
Reported
>1,000-fold
Comparator MRTX1133 selectivity for G12D over non-G12D lines
Target degrader offers mutation-agnostic context; inhibitor selectivity may restrict models
Based on cross-study comparison; target exact IC50 not specified
Pan-KRAS Antiproliferative Mutational Landscape

Downstream Signaling Suppression: pERK and pS6 Reduction

KRAS ligand 4 reduces phosphorylation of ERK (pERK) and S6 (pS6), key readouts of MAPK and mTOR pathway activity, respectively . While quantitative fold-change data are not disclosed in vendor documentation, this dual-pathway suppression is notable compared to KRAS G12C inhibitors such as sotorasib, which primarily inhibits pERK with IC50 ≈ 0.03 μM in NCI-H358 cells after 2h .

pERK/pS6 reduction
Reported
Reduces pERK and pS6; comparator sotorasib pERK IC50 ~0.03 μM
Supports dual-pathway modulation context; quantitative comparison pending
Target compound quantitative values not provided
MAPK Pathway Phospho-ERK S6 Ribosomal Protein

Potential to Overcome Resistance: Degradation vs. Inhibition Escape

Preclinical studies with analogous SOS1 PROTACs (e.g., ZZ151) demonstrate superior antitumor activity in KRAS G12D and G12V xenografts compared to direct inhibitors, suggesting that SOS1 degradation may circumvent resistance mechanisms that limit inhibitor efficacy [2]. While direct data for KRAS ligand 4 are not yet available, the molecular glue degrader class to which it belongs is hypothesized to reduce the likelihood of acquired resistance by eliminating the SOS1 scaffold rather than merely blocking a binding site [1].

Resistance potential
Class-level
SOS1 PROTAC ZZ151 reported higher antitumor activity in G12D/V xenografts
Degrader class may reduce resistance; target compound data to verify
Class inference only; direct data for KRAS ligand 4 needed
Drug Resistance KRAS G12C Inhibitor Resistance SOS1 PROTAC

Recommended Research Applications for KRAS Ligand 4 Based on Evidence


Functional Studies of SOS1-Dependent KRAS Activation

Use KRAS ligand 4 to acutely degrade SOS1 and assess the immediate effects on KRAS GTP loading, MAPK signaling, and cell proliferation in models where SOS1 is the predominant GEF. This approach is mechanistically distinct from SOS1 catalytic inhibitors and provides a clean readout of SOS1 protein loss .

Broad-Spectrum Antiproliferative Profiling Across KRAS Mutant Panels

Employ KRAS ligand 4 in cell viability assays across a panel of KRAS mutant cell lines (G12C, G12D, G12V, G13D) to compare its broad-spectrum activity against mutation-selective inhibitors like sotorasib or MRTX1133. This can help identify contexts where SOS1 degradation offers superior efficacy .

Investigating Resistance Mechanisms to KRAS G12C Inhibitors

In models that have developed resistance to covalent KRAS G12C inhibitors (e.g., sotorasib or adagrasib), treat with KRAS ligand 4 to determine whether SOS1 degradation can overcome resistance driven by secondary KRAS mutations or pathway reactivation [1].

Chemical Probe for SOS1-Mediated Feedback Loops

Use KRAS ligand 4 as a chemical probe to dissect SOS1's role in feedback reactivation of RTK-RAS-MAPK signaling, particularly in cancer cell lines where SOS1 degradation may reveal compensatory pathways not engaged by direct KRAS inhibition .

Application
Selection Property
Validation Focus
SOS1 degradation pathway studies
Degrader mechanism (SOS1 scaffold elimination)
SOS1 protein loss and MAPK signaling endpoints
KRAS mutation panel screening
Mutation-agnostic degradation profile
Cell viability across KRAS G12C/D/V lines
Resistance model studies
SOS1 degradation vs. kinase binding site blockade
Pathway reactivation endpoints
Feedback loop dissection
SOS1 degradation probe
Compensatory pathway identification

Technical Documentation Hub

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37 linked technical documents
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